molecular formula C19H25N3O4S B12641199 Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-

Cat. No.: B12641199
M. Wt: 391.5 g/mol
InChI Key: ZTMYJYSKGFWVSV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This specific compound features a benzenesulfonamide core with methoxy and piperazinyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The methoxy and piperazinyl groups are introduced through subsequent reactions. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then sulfonated using reagents like sulfuric acid or chlorosulfonic acid to form the sulfonamide.

    Substitution Reactions: The methoxy and piperazinyl groups are introduced through nucleophilic substitution reactions, often using methoxy-containing reagents and piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and piperazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxy-containing reagents and piperazine derivatives in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death or growth inhibition. The methoxy and piperazinyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the methoxy and piperazinyl groups.

    4-Methoxybenzenesulfonamide: A simpler derivative with only the methoxy group.

    N-Phenylpiperazine: A compound with the piperazinyl group but lacking the sulfonamide moiety.

Uniqueness

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperazinyl groups enhances its potential as a versatile reagent in organic synthesis and its efficacy as a bioactive compound.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

4-methoxy-N-[2-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H25N3O4S/c1-25-14-15-5-3-4-6-17(15)21-27(23,24)16-7-8-19(26-2)18(13-16)22-11-9-20-10-12-22/h3-8,13,20-21H,9-12,14H2,1-2H3

InChI Key

ZTMYJYSKGFWVSV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3

Origin of Product

United States

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